Polymyxin B, N-sulfomethyl deriv., sodium salt
CAS No.: 1407-09-6
Cat. No.: VC0224578
Molecular Formula: CuO3Si
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1407-09-6 |
---|---|
Molecular Formula | CuO3Si |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Polymyxin B, N-sulfomethyl deriv., sodium salt (CAS: 1407-09-6, EINECS: 215-802-8) belongs to the polymyxin family of antibiotics. The compound exists in two primary structural variants with molecular formulas A:C53H100N16O13 and B:C52H98N16O13 . This difference reflects the natural variation found in polymyxin compounds isolated from bacterial sources.
The parent compound, polymyxin B, contains a cyclic heptapeptide structure attached to a linear tripeptide segment (often referred to as the "panhandle"), which terminates with a fatty acid chain. The N-sulfomethyl derivatization involves chemical modification of the amino groups, which affects the compound's pharmacokinetic properties while preserving its antimicrobial activity.
Physical Characteristics
Polymyxin B, N-sulfomethyl deriv., sodium salt presents as a white, hygroscopic powder that readily dissolves in water . This high water solubility is an important characteristic for its pharmaceutical formulation and administration. The compound's hygroscopic nature necessitates specific storage conditions to maintain its stability and potency.
Table 1: Physical and Chemical Properties of Polymyxin B, N-sulfomethyl deriv., sodium salt
Property | Characteristic |
---|---|
Appearance | White powder |
Solubility | Easily soluble in water |
Hygroscopicity | Hygroscopic |
CAS Number | 1407-09-6 |
EINECS | 215-802-8 |
Molecular Formula | A:C53H100N16O13 B:C52H98N16O13 |
Synonyms | Colistin sulfate, Polymyxin B methanesulfonate, Polymyxin B, N-sulfomethyl deriv. |
Mechanism of Action
Like other polymyxins, Polymyxin B, N-sulfomethyl deriv., sodium salt exerts its antimicrobial activity primarily through interaction with the outer membrane of Gram-negative bacteria. The compound acts as a bactericidal agent through a multi-step process. Initially, it disrupts the bacterial outer membrane by displacing calcium and magnesium ions that stabilize lipopolysaccharide molecules . This disruption increases membrane permeability, allowing the polymyxin to penetrate and subsequently damage the cytoplasmic membrane, leading to cellular content leakage and ultimately bacterial cell death.
The N-sulfomethyl derivatization modifies the pharmacokinetic properties of the compound while maintaining its core antimicrobial mechanism. This modification may affect the compound's distribution, metabolism, and excretion pathways compared to unmodified polymyxin B.
Spectrum of Activity
The antibacterial spectrum of Polymyxin B, N-sulfomethyl deriv., sodium salt is primarily directed against Gram-negative bacteria. It demonstrates particularly potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae . Its potency against these resistant pathogens has made it an important last-line therapeutic option in clinical settings where alternative antibiotics have proven ineffective.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Polymyxin B, N-sulfomethyl deriv., sodium salt is influenced by its chemical structure, particularly the N-sulfomethyl modification. Research on polymyxin compounds indicates that they undergo significant renal accumulation, which contributes to their nephrotoxicity.
Studies on polymyxin B have demonstrated that it undergoes preferential renal accumulation, with area under the concentration-time curve (AUC) ratios between renal tissue and serum of approximately 19.1 in animal models . This high degree of renal accumulation explains the significant nephrotoxicity observed with these compounds in clinical use.
Renal Accumulation and Excretion
The mechanisms of renal accumulation of polymyxins involve uptake by renal tubular cells. Research has identified a potential role for megalin, a multi-ligand endocytic receptor expressed in the proximal tubule, in the renal handling of polymyxin compounds. In experimental models where megalin shedding was induced using sodium maleate, renal accumulation of polymyxin B was reduced by almost 50% without altering systemic exposure . This suggests that targeting drug uptake mechanisms might be a viable strategy for reducing the nephrotoxicity of polymyxin-derived compounds.
Clinical Applications
Polymyxin B, N-sulfomethyl deriv., sodium salt demonstrates significant efficacy against a range of severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. Its clinical utility spans several types of infections, making it an important therapeutic option in modern antimicrobial treatment protocols.
Indicated Uses
The compound is primarily employed in treating infections where other antibiotics have proven ineffective due to resistance. Its clinical applications include:
Table 2: Clinical Applications of Polymyxin B, N-sulfomethyl deriv., sodium salt
Infection Type | Clinical Context |
---|---|
Septicemia | Bloodstream infections caused by Gram-negative bacteria |
Acute enteritis | Intestinal infections with significant inflammation |
Urinary tract infections | Both upper and lower urinary tract bacterial infections |
Respiratory infections | Including pneumonia caused by resistant Gram-negative pathogens |
Pseudomonas aeruginosa infections | Particularly in mixed infections and resistant cases |
Bacillary dysentery | Intestinal infection causing severe diarrhea |
Biliary tract infections | Infections affecting the gallbladder and bile ducts |
ENT infections | Ear, nose, and throat infections caused by susceptible pathogens |
The resurgence in polymyxin use has been driven by the increasing prevalence of multidrug-resistant pathogens globally and the limited development of new antimicrobials effective against these organisms .
Dosage and Administration
Determining the optimal dosage for Polymyxin B, N-sulfomethyl deriv., sodium salt requires balancing efficacy against the risk of adverse effects, particularly nephrotoxicity. Recent clinical research has explored the relationship between dosage and outcomes, finding that higher doses may be associated with improved survival despite increased risk of renal impairment.
Dosage Considerations
When considering appropriate dosing, clinicians must account for:
The development of consensus guidelines for polymyxin use has attempted to standardize approaches to dosing, recommending that for invasive infections, polymyxin B may be preferred over colistin due to its potentially lower nephrotoxicity and superior pharmacokinetic characteristics .
Development of Next-Generation Polymyxins
Research efforts to develop improved polymyxin derivatives with enhanced efficacy and reduced toxicity represent an important advance in this antibiotic class. Several novel derivatives have demonstrated improved performance in animal infection models compared to traditional polymyxins like polymyxin B and colistin.
Multiple research programs have yielded promising candidates that show superior efficacy in rodent lung infection models with Acinetobacter baumannii and/or Pseudomonas aeruginosa . Some compounds have also demonstrated improved efficacy in Escherichia coli infections, including systemic infections and urinary tract infections.
Structure-Activity Relationship Studies
Structure-activity relationship studies have explored various modifications to the polymyxin structure to improve its therapeutic index. One approach involves the incorporation of reductively labile groups, such as disulfide linkages, which may contribute to reduced toxicity while maintaining antimicrobial activity.
For example, research on polymyxin derivatives containing a disulfide linkage in the lipid tail has shown that this modification contributes significantly to reduced toxicity in cell models . A derivative designated as "18b" demonstrated a 4.7-fold reduction in cell toxicity while maintaining potent antibacterial activity with a minimum inhibitory concentration (MIC) of 1.0 μg/mL .
Table 3: Comparison of Selected Polymyxin Derivatives
Compound | Relative Toxicity (compared to Polymyxin B) | MIC against E. coli (μg/mL) | Special Features |
---|---|---|---|
Polymyxin B | 1.0 (reference) | Standard reference | Original compound |
Compound 18b | 0.21 (4.7× less toxic) | 1.0 | Contains disulfide linkage |
Compound 23a | 0.11 (9.5× less toxic) | Not specified | Significant toxicity reduction |
Compound 24a | 0.13 (8.0× less toxic) | Not specified | Significant toxicity reduction |
Compound 45 | 0.42 (2.4× less toxic than 18b) | Similar to 18b | C-C linkage instead of disulfide |
These research efforts highlight the potential for developing next-generation polymyxin derivatives with improved safety profiles while maintaining antimicrobial efficacy against resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume